molecular formula C11H11F3N2S B2791367 1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol CAS No. 746608-47-9

1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol

Cat. No. B2791367
CAS RN: 746608-47-9
M. Wt: 260.28
InChI Key: WQJPVWAGTNRUIJ-UHFFFAOYSA-N
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Description

1-Propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol is a chemical compound that has gained significant attention in scientific research. It is a benzodiazole derivative that exhibits unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol involves the inhibition of enzyme activity. It acts as a competitive inhibitor by binding to the active site of the enzyme and preventing substrate binding. This mechanism of action makes it an attractive compound for the development of enzyme inhibitors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol are diverse. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to improve cognitive function and memory retention.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol in lab experiments is its potency as an enzyme inhibitor. It has been shown to exhibit high inhibitory activity against various enzymes at low concentrations. However, one of the limitations of using this compound is its potential toxicity. It is essential to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the research and development of 1-Propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol. One of the potential applications is in the development of new enzyme inhibitors for the treatment of various diseases. Additionally, further research is needed to determine the potential toxicity and safety of this compound. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 1-Propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol involves the reaction of 2-aminothiophenol with 1-propyl-1,3-dihydro-2H-benzimidazol-2-one in the presence of trifluoroacetic acid. This reaction results in the formation of 1-Propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol as a white solid with a high yield.

Scientific Research Applications

1-Propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of biochemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.

properties

IUPAC Name

3-propyl-5-(trifluoromethyl)-1H-benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2S/c1-2-5-16-9-6-7(11(12,13)14)3-4-8(9)15-10(16)17/h3-4,6H,2,5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJPVWAGTNRUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)C(F)(F)F)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326645
Record name 3-propyl-5-(trifluoromethyl)-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830195
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-propyl-6-(trifluoromethyl)-1H-1,3-benzodiazole-2-thiol

CAS RN

746608-47-9
Record name 3-propyl-5-(trifluoromethyl)-1H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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